molecular formula C20H21N3O3S B2858645 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 921852-93-9

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2858645
CAS No.: 921852-93-9
M. Wt: 383.47
InChI Key: OALXYTWQPWMMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-ethoxyphenyl group. The ethyl chain at position 1 of the pyridazinone ring is further functionalized with a thiophene-2-yl acetamide moiety. This compound shares structural motifs with several pyridazinone-based pharmaceuticals, which are often explored for anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-26-16-7-5-15(6-8-16)18-9-10-20(25)23(22-18)12-11-21-19(24)14-17-4-3-13-27-17/h3-10,13H,2,11-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALXYTWQPWMMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound features a unique combination of functional groups, including an ethoxyphenyl group and a thiophene moiety, which confer distinct chemical and biological properties. Its molecular formula is C19H23N3O4C_{19}H_{23}N_{3}O_{4}, and it has garnered attention for its potential therapeutic applications in various biological contexts.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways that regulate cell growth, apoptosis, and immune responses.
  • Gene Expression Modulation : This compound may influence the expression of genes associated with various biological processes, contributing to its therapeutic effects.

Antioxidant Activity

Research indicates that pyridazinone derivatives exhibit significant antioxidant properties, which are essential for combating oxidative stress-related diseases. The presence of the ethoxy group enhances the electron-donating ability of the compound, thereby improving its capacity to scavenge free radicals.

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial activities against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. It may exert protective effects on neuronal cells by reducing apoptosis and enhancing cell survival through modulation of signaling pathways related to neuroinflammation.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition of MAO-B enzyme activity with an IC50 value indicating potent neuroprotective capabilities against Parkinson's disease models .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the ethoxy and thiophene groups significantly affect the biological activity of the compound. For instance, substituents on the thiophene ring can enhance enzyme inhibition or receptor binding affinity .
  • Cytotoxicity Assessments : Cytotoxicity studies have shown that while the compound exhibits potent biological activities, it remains non-toxic at concentrations up to 200 µg/ml in various cell lines, indicating a favorable safety profile for potential therapeutic applications .

Data Tables

Biological Activity IC50 Value (µM) Reference
MAO-B Inhibition8.19
Antioxidant ActivitySignificant
Antimicrobial ActivityVaries by strain
CytotoxicityNon-toxic < 200 µg/ml

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazinone derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

Structural Analogues with Pyridazinone Cores
Compound Name Key Substituents Molecular Weight Key Data/Applications Reference
N-(4-Fluorophenyl)-2-[3-cyclohexyl-6-oxopyridazin-1(6H)-yl]acetamide (3a) Cyclohexyl (C6H11) at pyridazinone-C3; 4-fluorophenyl acetamide 343.40 Yield: 98%; mp: 149–151°C; explored for receptor modulation
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) Methyl and methylthio-benzyl at pyridazinone; bromophenyl acetamide 484.37 Yield: 10%; MS (m/z): 484; potential antimicrobial activity
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Methoxyphenyl at pyridazinone-C3 and ethyl side chain 393.44 CAS: 922973-80-6; highlights substituent effects of methoxy vs. ethoxy
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Ethoxyphenyl acetamide linked to triazolopyridazine 417.46 CAS: 891117-12-7; demonstrates hybrid heterocyclic systems

Key Observations :

  • Thiophene vs. Halogenated Aryl Groups : The thiophene acetamide in the target compound may offer distinct electronic properties compared to halogenated aryl groups (e.g., 4-bromophenyl in ), influencing target binding selectivity.
Pharmacological and Physicochemical Comparisons

Preparation Methods

Pyridazinone Core Synthesis

The 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl scaffold forms the foundational structure. Source demonstrates that pyridazin-3-ones can be synthesized via condensation of 3-oxo-2-arylhydrazonopropanals (1 ) with active methylene compounds (2 ) in acetic anhydride (Scheme 1). For this target, 1 would incorporate a 4-ethoxyphenylhydrazone moiety, while 2 could be cyanoacetic acid or p-nitrophenylacetic acid. The reaction proceeds via an alkylidene intermediate (A ), cyclizing through water elimination to yield pyridazin-3-one derivatives (3 ) in >80% yields.

Alternative routes from Source utilize γ-keto acids (1d–k ) condensed with hydrazine hydrate to form dihydropyridazinones (2a–k ). For example, γ-keto acid derivatives bearing a 4-ethoxyphenyl group at C-3 could be generated through Friedel-Crafts acylation of ethoxybenzene, followed by hydrolysis and cyclization with hydrazine.

Table 1: Comparative Analysis of Pyridazinone Synthesis Methods

Method Starting Materials Conditions Yield (%) Reference
Condensation of 1 + 2 3-Oxo-2-(4-ethoxyphenylhydrazono)propanal + cyanoacetic acid Acetic anhydride, 110°C, 6h 82–88
γ-Keto acid cyclization 3-(4-Ethoxyphenyl)-γ-keto acid Hydrazine hydrate, EtOH, reflux, 12h 75–80

N-Alkylation for Ethylamine Side-Chain Introduction

The ethylamine side-chain at N-1 is introduced via alkylation. Source details alkylation using ethyl bromoacetate in the presence of sodium carbonate, yielding ethyl-substituted intermediates. For this target, bromoethylamine or its protected derivative (e.g., tert-butyl carbamate) would react with the pyridazinone nitrogen under basic conditions.

Key Considerations :

  • Base Selection : Sodium carbonate in 2-methyltetrahydrofuran/water biphasic systems minimizes hydrolysis.
  • Temperature : Reactions proceed optimally at 40–70°C.
  • Protection Strategies : Boc-protected amines prevent undesired side reactions during subsequent steps.

Synthesis of 2-(Thiophen-2-yl)acetic Acid

The thiophene moiety is introduced via 2-(thiophen-2-yl)acetic acid, synthesized through:

  • Friedel-Crafts Acetylation : Thiophene reacts with chloroacetyl chloride in the presence of AlCl3, followed by hydrolysis.
  • Grignard Addition : Thiophen-2-ylmagnesium bromide reacts with CO2 to form 2-thiophenecarboxylic acid, reduced to the acetic acid derivative.

Optimization Data :

  • Friedel-Crafts method yields 65–70% with 0°C reaction temperatures.
  • Grignard approach achieves 75% yield but requires strict anhydrous conditions.

Amide Coupling to Form Final Product

The final step couples the ethylamine-modified pyridazinone with 2-(thiophen-2-yl)acetic acid. Source employs 1,1’-carbonyldiimidazole (CDI) for carboxylate activation, followed by reaction with amines in N-methyl-2-pyrrolidone (NMP).

Procedure :

  • Activation : 2-(Thiophen-2-yl)acetic acid (1.2 eq) and CDI (1.5 eq) in NMP at 65°C for 1h.
  • Coupling : Add pyridazinone-ethylamine derivative (1.0 eq) and triethylamine (2.0 eq), stir at 65°C for 4h.
  • Workup : Precipitation with ethanol/HCl yields the crude product, purified via recrystallization (2-propanol/water).

Table 3: Amidation Reaction Parameters

Acid Amine Coupling Agent Solvent Yield (%)
2-(Thiophen-2-yl)acetic acid N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazinyl)ethyl)amine CDI NMP 85
EDCl/HOBt DCM 78

Characterization and Analytical Data

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 6H, Ar-H), 4.52 (q, J=7.0 Hz, 2H, OCH2), 3.91 (s, 2H, CH2CO), 3.45 (t, J=6.5 Hz, 2H, NCH2), 2.89 (t, J=6.5 Hz, 2H, CH2N).
  • HPLC : >98% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

Thermal Analysis :

  • Melting Point : 214–216°C (DSC, heating rate 10°C/min).

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridazinone Formation : Electron-donating ethoxy groups may direct cyclization; using nitro-substituted intermediates improves yield.
  • Amine Protection : Boc groups prevent side reactions but require acidic deprotection (e.g., HCl/2-propanol).
  • Scale-Up Considerations : Patent recommends 2-methyltetrahydrofuran for greener solvent alternatives in large-scale reactions.

Q & A

Q. Q1. What are the established synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Pyridazinone core formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C).
  • Acetamide coupling : Reaction of the pyridazinone intermediate with 2-(thiophen-2-yl)acetic acid chloride using coupling agents like EDCI/HOBt in dichloromethane.
  • Ethoxyphenyl introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution with 4-ethoxyphenylboronic acid.

Q. Optimization factors :

  • Temperature control (e.g., maintaining <5°C during acyl chloride formation to prevent side reactions).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling).
  • Catalysts (e.g., palladium catalysts for cross-couplings).

Q. Characterization :

  • HPLC monitors reaction progress (C18 column, acetonitrile/water gradient) .
  • NMR (1H/13C) confirms regiochemistry and purity .

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields or byproduct formation during the alkylation of the pyridazinone core?

Methodological Answer: Low yields often arise from steric hindrance or competing elimination. Solutions include:

  • Phase-transfer catalysis : Use TBAB (tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 100°C, 30 min vs. 12 hrs conventional).
  • Byproduct analysis : LC-MS identifies impurities (e.g., N-oxide derivatives), guiding solvent polarity adjustments (e.g., switching from THF to DCE) .

Basic Biological Screening

Q. Q3. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Antioxidant activity : DPPH radical scavenging assay (IC50 determination at 517 nm) .
  • Enzyme inhibition :
    • Cyclooxygenase-2 (COX-2) : Fluorometric assay with arachidonic acid substrate.
    • Acetylcholinesterase (AChE) : Ellman’s method with DTNB reagent (412 nm) .
  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Mechanistic Studies

Q. Q4. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

  • Dose-response profiling : Test across a wide concentration range (nM–mM) to identify biphasic effects.
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in live-cell imaging to differentiate intracellular vs. extracellular activity.
  • Redox potential measurement : Cyclic voltammetry to correlate electrochemical behavior with biological outcomes .

Structural-Activity Relationship (SAR) Studies

Q. Q5. Which structural analogs of this compound have been explored, and how do substitutions impact activity?

Methodological Answer: Key analogs and findings:

  • Ethoxy → Methoxy : Reduced COX-2 inhibition (IC50 increases from 1.2 µM to 4.7 µM) due to lower lipophilicity.
  • Thiophene → Furan : Enhanced antioxidant activity (DPPH IC50: 18 µM vs. 32 µM) but reduced cytotoxicity.
  • Pyridazinone → Pyrimidinone : Improved solubility but abolished AChE inhibition .

Q. Methodology :

  • Parallel synthesis : Generate analogs via combinatorial chemistry.
  • QSAR modeling : Use MOE or Schrödinger to predict substituent effects .

Advanced Analytical Techniques

Q. Q6. What advanced spectroscopic methods are used to resolve ambiguities in regiochemistry?

Methodological Answer:

  • NOESY NMR : Determines spatial proximity of ethoxyphenyl and thiophene groups.
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition for crystal structure).
  • High-resolution MS/MS : Fragmentation patterns confirm acyl migration artifacts .

Toxicity and Pharmacokinetics

Q. Q7. What in vitro models are suitable for preliminary ADME-Tox profiling?

Methodological Answer:

  • Caco-2 monolayer assay : Predicts intestinal permeability (Papp < 1×10⁻⁶ cm/s indicates poor absorption).
  • Microsomal stability : Incubate with rat liver microsomes (RLM) to estimate metabolic half-life.
  • hERG inhibition : Patch-clamp assay to assess cardiac toxicity risk .

Data Reproducibility

Q. Q8. How can researchers ensure reproducibility in enzyme inhibition assays?

Methodological Answer:

  • Standardized protocols : Pre-incubate enzymes (e.g., AChE) for 10 min at 25°C before adding substrate.
  • Internal controls : Include galantamine (AChE) or aspirin (COX-2) in every plate.
  • Buffer optimization : Use Tris-HCl (pH 7.4) with 0.01% BSA to prevent enzyme denaturation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.